molecular formula C21H24N2O4 B268868 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B268868
M. Wt: 368.4 g/mol
InChI Key: PTWQPAYMASOBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the transcription factor NF-κB, which is involved in regulating the expression of genes involved in inflammation, immune response, and cell survival.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves the inhibition of the transcription factor NF-κB. NF-κB is involved in regulating the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB by 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis B, and hepatitis C.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is its relatively straightforward synthesis method, which allows for the compound to be produced on a large scale. Additionally, 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one of the limitations of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. One area of research is the development of more soluble analogs of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, which would allow for the compound to be used in a wider range of experimental settings. Additionally, further studies are needed to determine the optimal dose and duration of treatment with 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in various diseases. Finally, there is a need for more clinical trials to determine the safety and efficacy of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in humans.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetophenone. This intermediate is then reacted with 4-morpholinecarboxylic acid to form the final product, 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis B, and hepatitis C.

properties

Product Name

2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O4/c1-15-6-7-19(12-16(15)2)27-14-20(24)22-18-5-3-4-17(13-18)21(25)23-8-10-26-11-9-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,24)

InChI Key

PTWQPAYMASOBNV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C

Origin of Product

United States

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